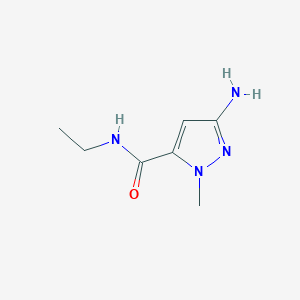
C17H12F2N6O3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
C17H12F2N6O3 is a chemical compound with the molecular formula that belongs to the family of pyrazolo[1,5-a]pyrimidine derivatives. This compound has been widely studied due to its potential applications in scientific research, especially in the field of medicine.
Applications De Recherche Scientifique
Nanoporous Oxide Applications
The nanoporous oxide 12CaO·7Al2O3 (C12A7) has the ability to capture large concentrations of extra-framework species within its nanopores while maintaining thermodynamical stability. This property is crucial for the encapsulation of volatile fission products. The electride form of C12A7, in particular, shows significant enhancement in the encapsulation of certain elements, making it a promising material for species selectivity (Kuganathan, Grimes, & Chroneos, 2019).
Metal-Organic Frameworks in C1 Chemistry
Metal-Organic Frameworks (MOFs) are emerging as promising heterogeneous catalysts or supports in the conversion of C1 chemistry, such as carbon monoxide (CO), carbon dioxide (CO2), and methane (CH4), into clean fuels and chemicals. MOFs, including those using components similar to C17H12F2N6O3, demonstrate potential in catalytic reactivity and reaction mechanisms, addressing challenges in activating and transforming inert C1 molecules (Cui, Zhang, Hu, & Bu, 2019).
Electride Formation and Structural Characterization
Electride formation in materials like C12A7 (similar in structure to this compound) has been a focus of research. These materials transition from insulators to conductive oxides, and their study provides insights into the mechanism of anionic vacancy formation and the conductivity of these materials. This research contributes to understanding the high-temperature stability and electrical properties of these electrides (Salasin, Schwerzler, Mukherjee, Keffer, Sickafus, & Rawn, 2018).
Nanocaged Oxide Applications
The family of 12CaO·7Al2O3, similar to this compound, has been extensively reviewed for its crystal structures, characteristics, and preparations. These materials, with their unique properties of transparent conduction, catalysis, and antibacterial action, offer potential applications in areas like fast ion conductors, optoelectronics, oxidants, and catalysts (Liao, Yao, Chen, Wang, & Zheng, 2016).
Propriétés
IUPAC Name |
N-(2,5-difluorophenyl)-2-[7-(3-methyl-1,2,4-oxadiazol-5-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2N6O3/c1-9-20-16(28-23-9)10-4-5-24-14(6-10)22-25(17(24)27)8-15(26)21-13-7-11(18)2-3-12(13)19/h2-7H,8H2,1H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPYJBWTWYTYSNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC3=NN(C(=O)N3C=C2)CC(=O)NC4=C(C=CC(=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F2N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]-4-methoxybenzenecarbaldehyde oxime](/img/structure/B2490597.png)





![5-((4-Benzylpiperidin-1-yl)(2-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2490606.png)

![4-[(1H-benzotriazol-1-ylmethyl)amino]benzoic acid](/img/structure/B2490611.png)

![(Z)-3-(2-chlorophenyl)-N-[4-(diethylamino)phenyl]prop-2-enamide](/img/structure/B2490614.png)
